molecular formula C22H18BrN5O4 B2525769 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922080-50-0

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer B2525769
CAS-Nummer: 922080-50-0
Molekulargewicht: 496.321
InChI-Schlüssel: MDZFKPRDQYFJEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that likely falls within the class of pyrazolopyrimidine derivatives. These compounds have been studied for various biological activities, including anticancer and anti-inflammatory effects. The structure suggests the presence of multiple functional groups, such as a pyrazolopyrimidine core, a bromobenzyl moiety, and a benzo[d][1,3]dioxole group, which could contribute to its potential biological activities.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. For instance, aminopyrazoles can be acylated to form pyrazolopyrimidines, which can then undergo further reactions such as esterification or condensation with aldehydes to yield a variety of derivatives . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic strategies, with the introduction of the bromobenzyl and benzo[d][1,3]dioxole groups at appropriate steps to achieve the final structure.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. This core structure can engage in various intermolecular interactions, such as hydrogen bonding and π-interactions, which can influence the compound's solid-state packing and stability . The presence of substituents like the bromobenzyl group can introduce additional interactions, such as halogen bonding, which can further stabilize the molecular assembly.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can participate in a range of chemical reactions. For example, they can act as dipolarophiles in 1,3-dipolar cycloaddition reactions to form triazoles . The functional groups present in the compound, such as the carboxamide, may also undergo reactions typical for these moieties, including amidation or hydrolysis. The bromine atom in the bromobenzyl group could potentially be involved in substitution reactions, given appropriate reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The presence of multiple hydrogen bond donors and acceptors can lead to high melting points and solid-state stability due to extensive hydrogen bonding networks . The lipophilicity of the molecule can be modulated by the nature of the substituents, which can affect its biological activity and pharmacokinetic properties. The electronic properties, such as the distribution of electron density and molecular orbitals, can be studied using DFT calculations to predict reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating a wide range of potential biological activities. Rahmouni et al. (2016) described the synthesis of a novel series of pyrazolopyrimidines, evaluating their cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential in cancer therapy and anti-inflammatory applications (Rahmouni et al., 2016). Palkar et al. (2017) explored the synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents, emphasizing their significance in addressing bacterial infections (Palkar et al., 2017).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of pyrazolopyrimidine derivatives have been a focus of several studies. Abunada et al. (2008) synthesized new pyrazole, fused pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, testing their antimicrobial activity (Abunada et al., 2008). Similarly, Abdellatif et al. (2014) investigated the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing their potential as antitumor agents (Abdellatif et al., 2014).

Structural Analysis and Synthesis Techniques

Kumara et al. (2017) conducted crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, contributing to the understanding of the molecular interactions and structural characteristics of these compounds (Kumara et al., 2017). Heo and Jeon (2017) described a solid-phase synthetic method for producing a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, showcasing a novel approach to compound library development (Heo & Jeon, 2017).

Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions .

Zukünftige Richtungen

The future research directions for this compound could involve further investigation of its biological activity, optimization of its physical and chemical properties for better drug-like properties, and exploration of its mechanism of action .

Eigenschaften

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O4/c23-16-4-1-14(2-5-16)11-27-12-25-20-17(22(27)30)10-26-28(20)8-7-24-21(29)15-3-6-18-19(9-15)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZFKPRDQYFJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.